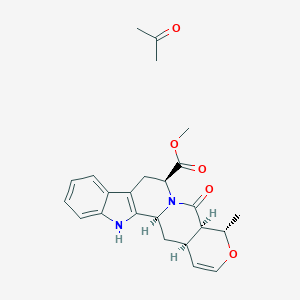![molecular formula C5H4N4O2 B159611 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione CAS No. 128850-53-3](/img/structure/B159611.png)
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione
Overview
Description
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This compound features a fused ring system combining pyrazole and pyrimidine moieties, which contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often involve refluxing the reactants in solvents such as ethanol or acetic acid, followed by purification through recrystallization or chromatography .
Industrial production methods may involve optimizing these laboratory-scale reactions for larger-scale synthesis, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . Similarly, as an EGFR-TK inhibitor, it blocks the receptor’s tyrosine kinase activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound features an additional triazole ring, which may confer different biological activities and chemical reactivity.
1H-Pyrazolo[3,4-b]pyridine: This compound has a similar fused ring system but with a pyridine moiety instead of pyrimidine, leading to variations in its chemical and biological properties.
4-Aminopyrazolo[3,4-d]pyrimidine: The presence of an amino group at the 4-position can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure and the resulting balance of electronic and steric effects, which contribute to its diverse range of applications and activities .
Properties
IUPAC Name |
2,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(6-1-7-4)8-9-5(2)11/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMZZEWZIKXSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343796 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128850-53-3 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
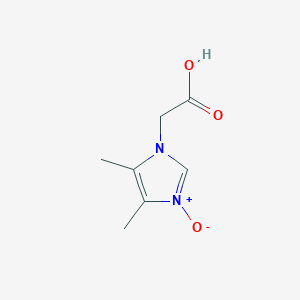
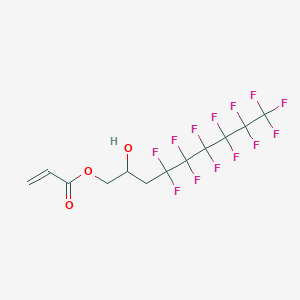
![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)

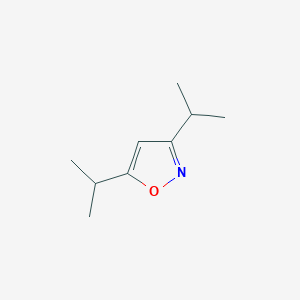


![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)
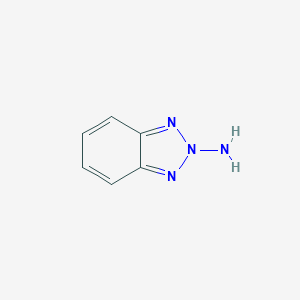

![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
